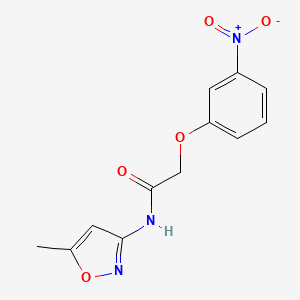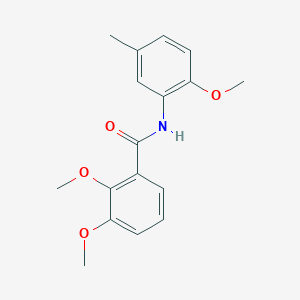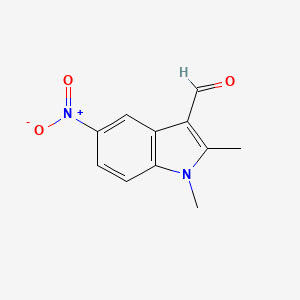![molecular formula C11H12Cl2N2O2 B5843599 (1Z)-N'-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide](/img/structure/B5843599.png)
(1Z)-N'-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is a chemical compound characterized by the presence of a 2,4-dichlorophenyl group and a carbonyl group attached to an oxy-2-methylpropanimidamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methylpropanimidamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate the inhibition of specific enzymes involved in metabolic pathways.
Medicine
In medicine, (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is explored for its potential therapeutic effects. It is investigated for its ability to modulate biological targets and pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and modulating the associated biological pathway. This interaction can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dichlorophenyl)carbonyl chloride: A precursor used in the synthesis of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide.
2,4-Dichlorobenzoyl peroxide: A compound with similar structural features but different reactivity and applications.
2,4-Dichlorophenyl 2,4-dichlorobenzoate: Another compound with a 2,4-dichlorophenyl group, used in different chemical contexts.
Uniqueness
(1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-methylpropylidene)amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-6(2)10(14)15-17-11(16)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFJPLZLVRHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NOC(=O)C1=C(C=C(C=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/OC(=O)C1=C(C=C(C=C1)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)

![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)

![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)
![[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate](/img/structure/B5843580.png)
![N-[(4-propan-2-yloxyphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5843589.png)


